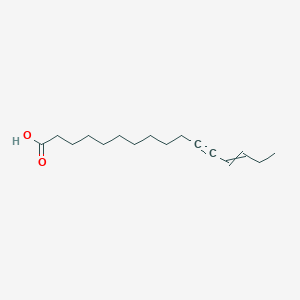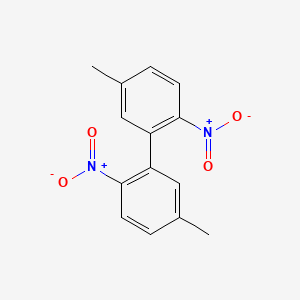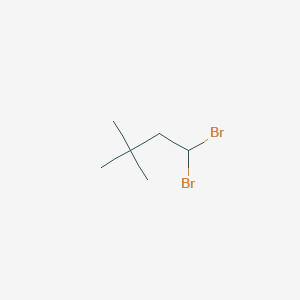
1,1-Dibromo-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3,3-dimethylbutane: is an organic compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first carbon atom, and two methyl groups are attached to the third carbon atom. This compound is part of the class of organobromides, which are widely used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibromo-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include 3,3-dimethylbutanol, 3,3-dimethylbutanenitrile, and 3,3-dimethylbutylamine.
Elimination Reactions: The major product is 3,3-dimethyl-1-butene.
Applications De Recherche Scientifique
1,1-Dibromo-3,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of alkenes, alcohols, and amines.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates. Researchers use it to investigate the mechanisms of dehalogenase enzymes.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-3,3-dimethylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).
Comparaison Avec Des Composés Similaires
1,2-Dibromo-3,3-dimethylbutane: Similar in structure but with bromine atoms on adjacent carbon atoms.
1-Bromo-3,3-dimethylbutane: Contains only one bromine atom.
2,3-Dibromo-2,3-dimethylbutane: Bromine atoms are on the second and third carbon atoms.
Uniqueness: 1,1-Dibromo-3,3-dimethylbutane is unique due to the presence of two bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic organic chemistry for the preparation of various derivatives and intermediates.
Propriétés
Numéro CAS |
114479-30-0 |
|---|---|
Formule moléculaire |
C6H12Br2 |
Poids moléculaire |
243.97 g/mol |
Nom IUPAC |
1,1-dibromo-3,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 |
Clé InChI |
XIPHQWPYHSEKKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



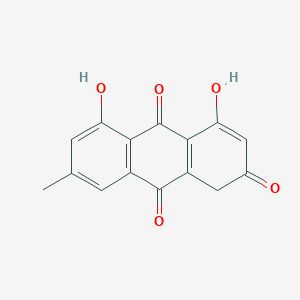
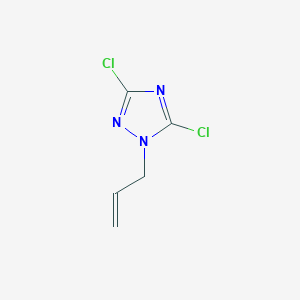
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)
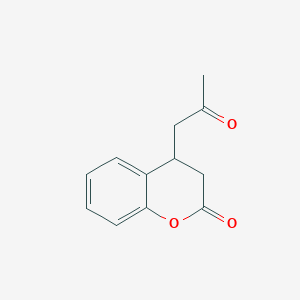
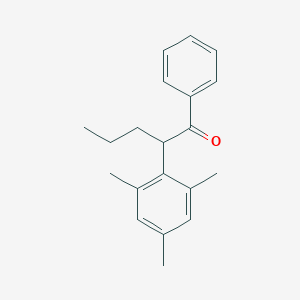
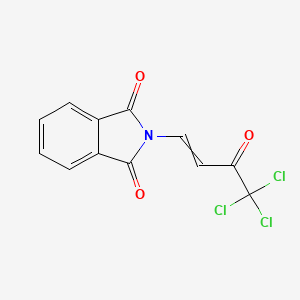
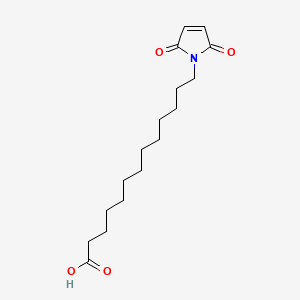
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
